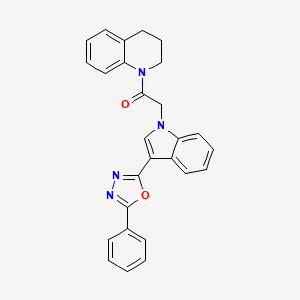
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a compound with diverse applications in various scientific fields due to its unique structural characteristics. This compound incorporates elements of quinoline, oxadiazole, and indole, making it a point of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone involves several key steps:
Formation of 3,4-Dihydroquinolin-1(2H)-yl: : The quinoline ring is synthesized using classical methods such as Skraup or Friedländer synthesis.
Synthesis of 5-Phenyl-1,3,4-Oxadiazole: : The oxadiazole ring is often prepared by cyclization reactions involving acyl hydrazides.
Indole Derivative Preparation: : Indoles are typically synthesized through Fischer indole synthesis or Bartoli indole synthesis.
Final Assembly: : The three components are connected through amide coupling reactions using appropriate reagents like EDCI or DCC under controlled conditions.
Industrial Production Methods
For large-scale industrial production, continuous flow chemistry methods might be employed to ensure consistent quality and yield. This process would involve automated systems to handle precise temperature, pressure, and reagent delivery controls, maximizing efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various chemical reactions including:
Oxidation: : This compound can be oxidized under strong conditions to form quinolinone derivatives.
Reduction: : Reduction reactions can lead to the formation of more saturated quinoline and indole rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or hydrogen peroxide.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).
Substitution: : Bromine for electrophilic substitution, Grignard reagents for nucleophilic addition.
Major Products
The major products from these reactions would depend on the reaction type:
Oxidation: : Quinolinone, oxadiazole with altered oxidation states.
Reduction: : More saturated derivatives of the parent compound.
Substitution: : Functionalized quinoline, indole, and oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone has applications across various fields:
Chemistry: : Used in synthetic chemistry as an intermediate for complex molecule synthesis.
Biology: : Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored as a lead compound in drug development due to its interactions with various biological targets.
Industry: : Utilized in the production of specialized dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action for this compound involves multiple molecular targets and pathways:
Binding to Enzymes: : It can inhibit or activate specific enzymes, altering cellular metabolism.
Intercalation with DNA: : May interact with DNA, affecting gene expression.
Signal Transduction Modulation: : Affects signaling pathways, potentially altering cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone exhibits unique characteristics due to the combination of quinoline, oxadiazole, and indole functionalities.
Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl)ethanone: : Similar structure but with a pyrrole ring instead of indole.
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone: : A methyl group substitution on the oxadiazole ring.
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)ethanone: : Contains a thiadiazole ring instead of an oxadiazole.
The uniqueness of this compound lies in the specific combination of these groups, imparting distinct chemical and biological properties that are leveraged in various research and industrial applications.
And there you have it—a nice deep dive into your compound! How did I do?
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c32-25(31-16-8-12-19-9-4-6-14-23(19)31)18-30-17-22(21-13-5-7-15-24(21)30)27-29-28-26(33-27)20-10-2-1-3-11-20/h1-7,9-11,13-15,17H,8,12,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXULHKBIHDURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














